molecular formula C16H12ClFN2OS B5787602 (2E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide

Cat. No.: B5787602
M. Wt: 334.8 g/mol
InChI Key: LBUUAEKNYCABOX-JXMROGBWSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 2-fluoroaniline in the presence of a thioamide-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological activities are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide is unique due to its combination of chlorophenyl and fluorophenyl groups, along with the carbamothioyl moiety. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c17-12-8-5-11(6-9-12)7-10-15(21)20-16(22)19-14-4-2-1-3-13(14)18/h1-10H,(H2,19,20,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUUAEKNYCABOX-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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